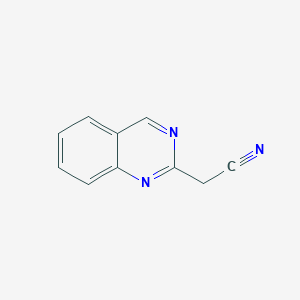
2-Quinazolineacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinazolineacetonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused with an acetonitrile group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinazolineacetonitrile typically involves the reaction of 2-aminobenzonitrile with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline, aldehydes, and nitriles in the presence of a Lewis acid catalyst . Another approach is the cyclization of o-aminobenzonitriles with formamide derivatives under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Quinazolineacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Iodine, electrochemical catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
Applications De Recherche Scientifique
2-Quinazolineacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Quinazolineacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
- Quinazolinone
- Quinoline
- Quinoxaline
Comparison: 2-Quinazolineacetonitrile is unique due to its acetonitrile group, which enhances its reactivity and allows for diverse chemical modifications. Compared to quinazolinone, it has a broader range of applications in synthetic chemistry. Quinoline and quinoxaline, while structurally similar, have different biological activities and are used in distinct research areas .
Propriétés
Numéro CAS |
158141-36-7 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-quinazolin-2-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2 |
Clé InChI |
CJKCPMNZSPTAFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















